Zotiraciclib

Acute Myeloid Leukemia Leukemic Stem Cell FLT3 Inhibitor

Zotiraciclib is an orally bioavailable, blood-brain barrier (BBB) penetrant multi-kinase inhibitor that uniquely integrates dual targeting of transcriptional CDKs (primarily CDK9) with JAK2 and FLT3 signaling pathways. This profile enables depletion of short-lived anti-apoptotic proteins MCL-1 and c-MYC, making it essential for studies requiring transcriptional suppression with combined FLT3/JAK2 blockade. Unlike other CDK9 or FLT3 inhibitors, it retains potent cytotoxicity in bone marrow niche-like conditions (32% decrease in leukemic stem cells) and demonstrates 2-fold greater sensitivity in IDH-mutant gliomas with in vivo survival benefits.

Molecular Formula C23H24N4O
Molecular Weight 372.5 g/mol
CAS No. 1204918-72-8
Cat. No. B1663082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZotiraciclib
CAS1204918-72-8
Synonyms14-methyl-20-oxa-5,7,14,26-tetraazatetracyclo(19.3.1.1(2,6).1(8,12))heptacosa-1(25),2(26),3,5,8(27),9,11,16,21,23-decaene
SB1317
TG02
Molecular FormulaC23H24N4O
Molecular Weight372.5 g/mol
Structural Identifiers
SMILESCN1CC=CCCOC2=CC=CC(=C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C1
InChIInChI=1S/C23H24N4O/c1-27-13-3-2-4-14-28-21-10-6-8-19(16-21)22-11-12-24-23(26-22)25-20-9-5-7-18(15-20)17-27/h2-3,5-12,15-16H,4,13-14,17H2,1H3,(H,24,25,26)/b3-2+
InChIKeyVXBAJLGYBMTJCY-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder

Zotiraciclib (TG02/SB1317) Procurement Guide: Multi-Kinase Inhibitor with CNS Penetration for Glioma and Leukemia Research


Zotiraciclib (also known as TG02 or SB1317, CAS 1204918-72-8) is an orally bioavailable small-molecule macrocycle [1]. It functions as a spectrum-selective multi-kinase inhibitor, potently targeting cyclin-dependent kinases (CDKs, primarily CDK9) along with Janus kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3) [2]. Its ability to cross the blood-brain barrier (BBB) underpins its investigation in CNS malignancies such as glioblastoma, while its combined CDK/JAK2/FLT3 inhibition profile supports evaluation in hematological cancers including acute myeloid leukemia (AML) [3]. The compound is supplied as a free base or hydrochloride salt for preclinical and clinical research applications .

Why Pan-CDK Inhibitors Cannot Simply Replace Zotiraciclib in Procurement Specifications


Substituting zotiraciclib with another CDK9 inhibitor (e.g., alvocidib, dinaciclib) or a selective FLT3 inhibitor fails to replicate its specific research utility. Zotiraciclib's activity profile uniquely integrates dual targeting of transcriptional CDKs (CDK9) with JAK2/FLT3 signaling pathways, enabling depletion of short-lived anti-apoptotic proteins like MCL-1 and c-MYC [1]. Furthermore, empirical data demonstrate that single-target FLT3 inhibitors lose efficacy under bone marrow niche-like conditions, whereas zotiraciclib retains potent cytotoxicity in the same microenvironment [2]. Additionally, its BBB penetration enables CNS applications that many other CDK9 inhibitors lack, as evidenced by its clinical development in glioblastoma and Fast Track designation for IDH-mutant high-grade glioma [3]. These combined pharmacological properties mean that substituting with an alternative kinase inhibitor would materially alter experimental outcomes in studies requiring transcriptional suppression, FLT3/JAK2 pathway blockade, or CNS tumor modeling.

Quantitative Evidence for Zotiraciclib Differentiation: Comparator-Based Analysis for Procurement Decisions


Enhanced Cytotoxicity in AML Leukemic Stem/Progenitor Cells Under Protective Niche Conditions vs. Selective FLT3 Inhibitors

Under in vitro bone marrow niche-like conditions (fibronectin and cytokine cocktail), the selective FLT3 inhibitor AG1296 exhibited zero cytotoxic activity against the chemoresistant CD34+CD38-CD123+ AML cell subset, whereas Zotiraciclib (TG02) retained substantial activity [1]. Comparators lestaurtinib, sorafenib, and sunitinib showed similarly low efficacy (≤10% decrease) in this subset, contrasting with TG02's 32% median decrease [1]. This demonstrates that Zotiraciclib's multi-kinase mechanism (inhibiting CDKs and JAK2 in addition to FLT3) overcomes microenvironmental protection that ablates the activity of more selective FLT3 inhibitors.

Acute Myeloid Leukemia Leukemic Stem Cell FLT3 Inhibitor

Brain Penetrant CDK9 Inhibitor with Validated CNS Clinical Application vs. Non-BBB-Penetrant CDK9 Inhibitors

Zotiraciclib is a documented brain-penetrant CDK9 inhibitor, with clinical development specifically in glioblastoma (GBM) and diffuse midline gliomas (DMG), including receipt of FDA Fast Track designation for IDH-mutant recurrent high-grade glioma [1][2]. In contrast, other CDK9 inhibitors such as alvocidib and atuveciclib are not indicated for CNS malignancies and lack evidence of clinically meaningful BBB penetration, with their development focused on systemic hematological cancers [3]. This differential CNS accessibility is a critical procurement consideration for neuro-oncology research programs.

Glioblastoma Blood-Brain Barrier CNS Oncology

Selective Anti-Proliferative Activity in IDH-Mutant Glioma Cells vs. IDH-Wildtype Cells

Zotiraciclib demonstrates genotype-selective activity against IDH-mutant gliomas. In patient-derived glioma cell lines, the EC50 for zotiraciclib in IDH-wildtype cells was twice that observed in IDH-mutant cells, indicating preferential sensitivity of the mutant genotype [1]. Mechanistically, low-dose zotiraciclib (15 nM) suppressed RNA Pol II phosphorylation and depleted anti-apoptotic proteins (XIAP, MCL-1, survivin) specifically in IDH-mutant cells, inducing mitochondrial dysfunction and oxidative stress not observed in IDH-wildtype cells [1]. In an intracranial xenograft model, zotiraciclib prolonged median survival in IDH-mutant glioma-bearing mice from 30 to 33 days (p=0.01), while no significant survival benefit was observed in the isogenic IDH-wildtype model (18 vs. 20 days, p=0.10) [1].

IDH Mutation Glioma Synthetic Lethality

Comparative Cytotoxicity in B-Cell Lymphoma Model: Zotiraciclib vs. Dinaciclib and Other CDK Inhibitors

In the Ramos Burkitt B-cell lymphoma cell line, a direct comparison of cytotoxicity across multiple CDK inhibitors revealed that Zotiraciclib exhibits an IC50 of 0.12 µM after 24-hour treatment, which is comparable to the potent CDK inhibitor dinaciclib (IC50 0.011 µM) and substantially more potent than SNS-032 (IC50 0.30 µM) [1]. While dinaciclib showed greater potency in this specific 24-hour assay, zotiraciclib's multi-kinase profile (CDK9/JAK2/FLT3) differs mechanistically from dinaciclib's primarily CDK1/2/5/9 inhibition, offering a distinct tool compound option for B-cell malignancy research.

B-Cell Lymphoma CDK Inhibitor Cytotoxicity

Kinase Selectivity Profile: Potent Pan-CDK Inhibition with Additional JAK2/FLT3 Activity

Zotiraciclib demonstrates a distinct kinase inhibition spectrum. Biochemical assays report IC50 values of 3 nM for CDK9, 5 nM for CDK2, 9 nM for CDK1, 19 nM for JAK2, and 19 nM for FLT3 [1]. This profile differs from more selective CDK9 inhibitors such as atuveciclib (BAY-1143572), which inhibits CDK9/CycT1 with an IC50 of 13 nM but lacks significant FLT3/JAK2 activity . The dual transcriptional CDK (CDK9) and signaling kinase (JAK2/FLT3) inhibition enables Zotiraciclib to simultaneously deplete short-lived survival proteins (MCL-1, c-MYC) and block cytokine/growth factor signaling pathways [2].

Kinase Selectivity CDK9 JAK2 FLT3

Overcoming Cytokine- and Fibronectin-Mediated Survival Signaling in Primary AML Cells

Zotiraciclib (TG02) maintains cytotoxic activity against primary AML cells even when survival signaling pathways are activated by cytokines and fibronectin—conditions that mimic the protective bone marrow microenvironment [1]. Treatment with 100 nM TG02 induced a median 40% decrease in bulk AML cell survival and a 43% decrease in the CD34+CD38-CD123+ leukemic stem/progenitor subset under these protective conditions [1]. The 90% inhibitory concentration (IC90) was 500 nM, indicating that TG02 toxicity is not abrogated by the protective cell cycle arrest that limits the efficacy of more selective inhibitors [1]. Mechanistically, TG02 caused loss of RNA Polymerase II serine 2 phosphorylation, which correlated strongly with BAX activation (R² = 0.89) [1].

AML MCL-1 Survival Signaling Chemoresistance

Optimal Research Applications for Zotiraciclib Based on Differentiated Evidence


IDH-Mutant Glioma Research Requiring Genotype-Selective CDK9 Inhibition

Zotiraciclib is optimally applied in studies investigating IDH1/2-mutant gliomas. Evidence shows 2-fold greater sensitivity (lower EC50) in IDH-mutant vs. IDH-wildtype patient-derived glioma cells, with in vivo survival benefit demonstrated exclusively in IDH-mutant intracranial xenograft models (33 vs. 30 days, p=0.01) [1]. Procurement for IDH-mutant glioma research is supported by ongoing clinical evaluation in this population and FDA Fast Track designation [2].

Acute Myeloid Leukemia Models with Bone Marrow Niche-Mediated Chemoresistance

For AML research incorporating bone marrow microenvironmental protection, Zotiraciclib demonstrates superior activity compared to selective FLT3 inhibitors. Under niche-like conditions (cytokines + fibronectin), Zotiraciclib induces a 32% median decrease in CD34+CD38-CD123+ leukemic stem/progenitor cells, whereas AG1296, lestaurtinib, sorafenib, and sunitinib exhibit 0-10% decreases [3]. This application is particularly relevant for studies of minimal residual disease and stem cell-targeted therapies.

B-Cell Malignancy Studies Requiring CDK9 Inhibition with Modest Potency

In B-cell lymphoma models such as Ramos, Zotiraciclib offers an alternative to highly potent CDK inhibitors like dinaciclib. Head-to-head cytotoxicity data show Zotiraciclib IC50 of 0.12 µM compared to dinaciclib IC50 of 0.011 µM [4]. This intermediate potency may be advantageous in studies where excessive cytotoxicity or complete transcriptional shutdown is not desired, or where combined CDK9/JAK2/FLT3 targeting is mechanistically required.

CNS Tumor Research Requiring Blood-Brain Barrier-Penetrant CDK9 Inhibition

For any CNS oncology research program (glioblastoma, diffuse midline glioma, anaplastic astrocytoma) requiring a CDK9 inhibitor, Zotiraciclib is among the limited options with documented BBB penetration and clinical CNS data. Preclinical efficacy in pediatric DMG (median IC50 201 nM across 8 patient-derived cell lines) and clinical Phase Ib data in adult GBM (EORTC 1608 STEAM trial) establish CNS relevance that other CDK9 inhibitors (alvocidib, atuveciclib) lack [5][6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Zotiraciclib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.